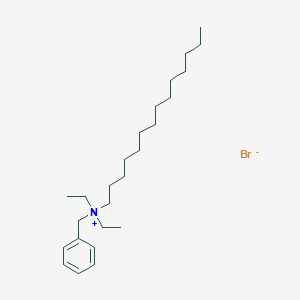
3-(Benzyloxy)-2-hydroxy-2-methyl-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-hydroxy-2-methyl-1-phenylpropan-1-one is an organic compound that features a benzyloxy group, a hydroxy group, and a phenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-hydroxy-2-methyl-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with 2-hydroxy-2-methyl-1-phenylpropan-1-one in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-hydroxy-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Benzylic halides.
Scientific Research Applications
3-(Benzyloxy)-2-hydroxy-2-methyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-hydroxy-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, while the hydroxy and phenyl groups contribute to the compound’s reactivity and binding properties . The pathways involved may include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Benzyloxy)-2-hydroxy-2-methyl-1-phenylpropan-1-one is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for diverse reactivity, making it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
92177-24-7 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-1-phenyl-3-phenylmethoxypropan-1-one |
InChI |
InChI=1S/C17H18O3/c1-17(19,16(18)15-10-6-3-7-11-15)13-20-12-14-8-4-2-5-9-14/h2-11,19H,12-13H2,1H3 |
InChI Key |
DKJBDJSIODTHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
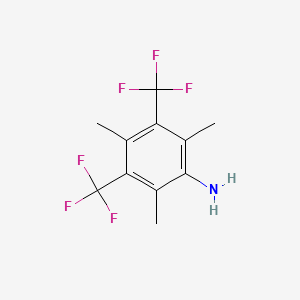

![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
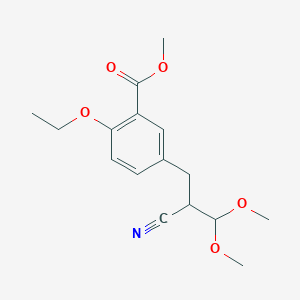
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
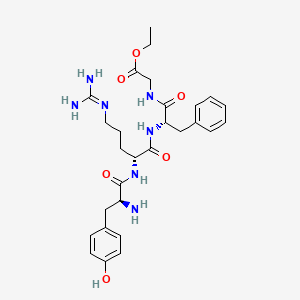

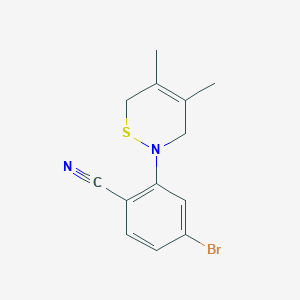
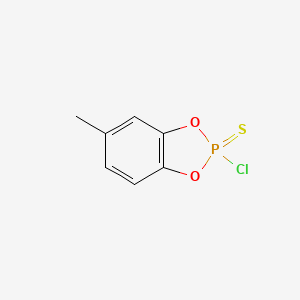
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)

